ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Overview
Description
This compound is a derivative of ethyl 2-aminothiazole-4-carboxylate , which is a known chemical reagent used in the synthesis of various organic compounds . The molecule contains a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms . Thiazoles are significant in medicinal chemistry and are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves the reaction of ethyl 2-aminothiazole-4-carboxylate with chloroacetyl chloride, followed by a cyclization reaction to form the cyclopentane ring .Molecular Structure Analysis
The compound contains a thiazole ring, a cyclopentane ring, and an ester group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester group and the thiazole ring. The ester could undergo hydrolysis, transesterification, and other typical ester reactions. The thiazole ring, being a heterocycle, might participate in various substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester group could enhance its solubility in polar solvents .Scientific Research Applications
1. Synthesis of Spiro Derivatives
Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, synthesized from reactions involving similar compounds, show conformational change of the cyclopentenone moiety, as evidenced by their proton signals in 1H-NMR spectra (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).
2. Molluscicidal Properties
Compounds synthesized from ethyl chloroformate/DMF mixtures, including similar thiazole derivatives, have been evaluated for molluscicidal properties, important in controlling schistosomiasis (El-bayouki & Basyouni, 1988).
3. Structural Studies
Studies on similar ethyl amino-thiazole-carboxylate compounds have contributed to understanding molecular structures and interactions, such as hydrogen bonding patterns (Lynch & Mcclenaghan, 2004).
4. Anticancer Applications
Compounds synthesized from similar amino-ester thiazole derivatives have shown potential as anticancer agents, particularly against breast cancer cell lines, highlighting their therapeutic applications (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
5. Antimicrobial Assessment
Similar heterocyclic compounds, including ethyl amino-thiazole-carboxylates, have been assessed for antimicrobial properties, offering potential in the development of new antibiotics (Taha & El-Badry, 2010).
6. Synthesis of Novel Heterocycles
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a compound with structural similarities, has been used in the synthesis of diverse heterocycles, contributing to the development of new organic compounds (Albreht, Uršič, Svete, & Stanovnik, 2009).
7. Anticancer Activity of Novel Heterocycles
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, structurally related to ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate, has been used to synthesize new heterocycles with significant anticancer activity against colon cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole-based compounds, which this compound is a derivative of, have been associated with various biological activities . They have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Mode of Action
It’s known that 2-aminothiazole-based compounds have been associated with various biological activities . They have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Future Directions
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-2-17-10(16)6-3-4-7-9(6)14-11(18-7)13-8(15)5-12/h6H,2-5H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAPLFSVLUTQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135622 | |
Record name | Ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219827-54-9 | |
Record name | Ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219827-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.